methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
Overview
Description
methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a carboxylic acid methyl ester and an amino-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.
Introduction of the Carboxylic Acid Methyl Ester Group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Attachment of the Amino-Phenyl Group: This can be accomplished through nucleophilic substitution reactions where an amino group is introduced to the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or sulfonation agents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester
- 1-(4-Hydroxy-phenyl)-cyclobutanecarboxylic acid methyl ester
- 1-(4-Methoxy-phenyl)-cyclobutanecarboxylic acid methyl ester
Uniqueness: methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUPYHKVCKENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215017-84-7 | |
Record name | 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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